molecular formula C20H18ClN5O4S B15000029 N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide

N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No.: B15000029
M. Wt: 459.9 g/mol
InChI Key: NNFIIYBJHSIDSM-UHFFFAOYSA-N
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Description

N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide is a complex organic compound that features a triazole ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, where a chloro-nitrobenzene derivative reacts with a suitable nucleophile.

    Acetamide Formation: The final step involves the acylation of the triazole derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group in the nitrophenyl moiety can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Various Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The inhibition of key enzymes or receptors can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(4-chloro-3-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClN5O4S

Molecular Weight

459.9 g/mol

IUPAC Name

N-[3-[5-[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C20H18ClN5O4S/c1-3-25-19(13-5-4-6-14(9-13)22-12(2)27)23-24-20(25)31-11-18(28)16-10-15(26(29)30)7-8-17(16)21/h4-10H,3,11H2,1-2H3,(H,22,27)

InChI Key

NNFIIYBJHSIDSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC(=CC=C3)NC(=O)C

Origin of Product

United States

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